2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one
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Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is a complex organic compound with the molecular formula C15H15N5O It is known for its unique structure, which combines a quinazoline moiety with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Moiety: This step involves the reaction of 4,7-dimethylquinazoline with an appropriate amine to form the quinazoline intermediate.
Coupling with Pyrimidine: The quinazoline intermediate is then coupled with a pyrimidine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazoline or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,7-dimethylquinazolin-2-yl)amino-6-methylpyrimidin-4(3H)-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is unique due to its specific combination of quinazoline and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H21N5O/c1-5-6-14-12(4)20-18(22-16(14)24)23-17-19-11(3)13-8-7-10(2)9-15(13)21-17/h7-9H,5-6H2,1-4H3,(H2,19,20,21,22,23,24) |
InChI Key |
PQXZCGZMFATBLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C |
Origin of Product |
United States |
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